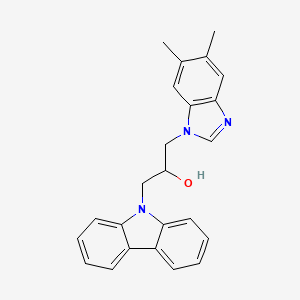
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is a complex organic compound with the molecular formula C24H23N3O. This compound features a carbazole moiety linked to a benzimidazole unit via a propanol chain. The presence of both carbazole and benzimidazole groups makes this compound interesting for various scientific research applications, particularly in the fields of organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as N-phenylhydrazine with cyclohexanone.
Introduction of the Benzimidazole Unit: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an aldehyde or ketone.
Linking the Two Units: The final step involves the coupling of the carbazole and benzimidazole units via a propanol chain. This can be done using a suitable linker, such as 1,3-dibromopropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Catalysis: The compound can act as a catalyst in various organic reactions, including photocatalytic transformations.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol involves its interaction with molecular targets through its carbazole and benzimidazole moieties. These interactions can modulate various biological pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol: This compound has a similar structure but with a pyrazole ring instead of a benzimidazole ring.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: This compound features multiple carbazole units and is used in photocatalytic transformations.
Uniqueness
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is unique due to its combination of carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16-11-21-24(12-17(16)2)26(15-25-21)13-18(28)14-27-22-9-5-3-7-19(22)20-8-4-6-10-23(20)27/h3-12,15,18,28H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWIEONHFJRXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














